molecular formula C22H27NO5S B2928403 4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide CAS No. 865659-16-1

4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide

Cat. No.: B2928403
CAS No.: 865659-16-1
M. Wt: 417.52
InChI Key: MVWQQZVHMUGSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a tert-butyl group This compound also contains an indene moiety with ethoxy and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indene Moiety: This can be achieved through a series of reactions including cyclization and functional group modifications.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride under basic conditions.

    Substitution Reactions: The tert-butyl group is introduced via Friedel-Crafts alkylation, and the ethoxy and methoxy groups are added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or amines to more reactive intermediates.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzene ring and the indene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or interaction with biological macromolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The indene moiety may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonamide: shares similarities with other sulfonamide compounds and indene derivatives.

    tert-Butylbenzene: A simpler compound with a tert-butyl group attached to a benzene ring.

    Indene Derivatives: Compounds containing the indene moiety with various substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical and biological properties not found in simpler or less substituted analogs.

Properties

IUPAC Name

4-tert-butyl-N-(5-ethoxy-6-methoxy-3-oxo-1,2-dihydroinden-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5S/c1-6-28-21-12-17-16(11-20(21)27-5)18(13-19(17)24)23-29(25,26)15-9-7-14(8-10-15)22(2,3)4/h7-12,18,23H,6,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWQQZVHMUGSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(CC(=O)C2=C1)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.